molecular formula C9H8N2O B14889179 N-(4-Aminophenyl)propiolamide

N-(4-Aminophenyl)propiolamide

Cat. No.: B14889179
M. Wt: 160.17 g/mol
InChI Key: RBBWFFCSQZAHNY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)propiolamide is an organic compound with the molecular formula C9H8N2O It is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)propiolamide can be synthesized through a multi-step process:

    Step 1: The reaction of aniline with propiolic acid or its derivatives to form this compound.

    Step 2: The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)propiolamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Aminophenyl)propiolamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)propiolamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)acetamide: Similar structure but with an acetamide group instead of a propiolamide group.

    N-(4-Aminophenyl)propionamide: Similar structure but with a propionamide group.

Uniqueness

N-(4-Aminophenyl)propiolamide is unique due to its propiolamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(4-aminophenyl)prop-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h1,3-6H,10H2,(H,11,12)

InChI Key

RBBWFFCSQZAHNY-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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